

A Technical Guide to the Spectroscopic Analysis of Direct Black 166

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Compound of Interest

Compound Name: Direct black 166

Cat. No.: B13793532

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Introduction

Direct Black 166 (C.I. 30026) is a trisazo dye used extensively in the textile industry for dyeing cellulose fibers and in other applications such as leather coloring.^[1] As a complex aromatic compound, its structural integrity and purity are paramount for consistent performance and safety. Spectroscopic techniques are indispensable for the detailed characterization of its molecular structure. This technical guide provides an in-depth overview of the application of UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of **Direct Black 166**, complete with experimental protocols and data interpretation guidelines for researchers and scientists.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for analyzing compounds with chromophores and extensive conjugation, such as the azo linkages and aromatic systems in **Direct Black 166**. It provides quantitative information about the electronic transitions within the molecule, which are responsible for its color.

Experimental Protocol

- **Solvent Selection:** Choose a spectral grade solvent in which the dye is soluble and that does not absorb in the region of interest (e.g., distilled water, methanol, ethanol).^[2]

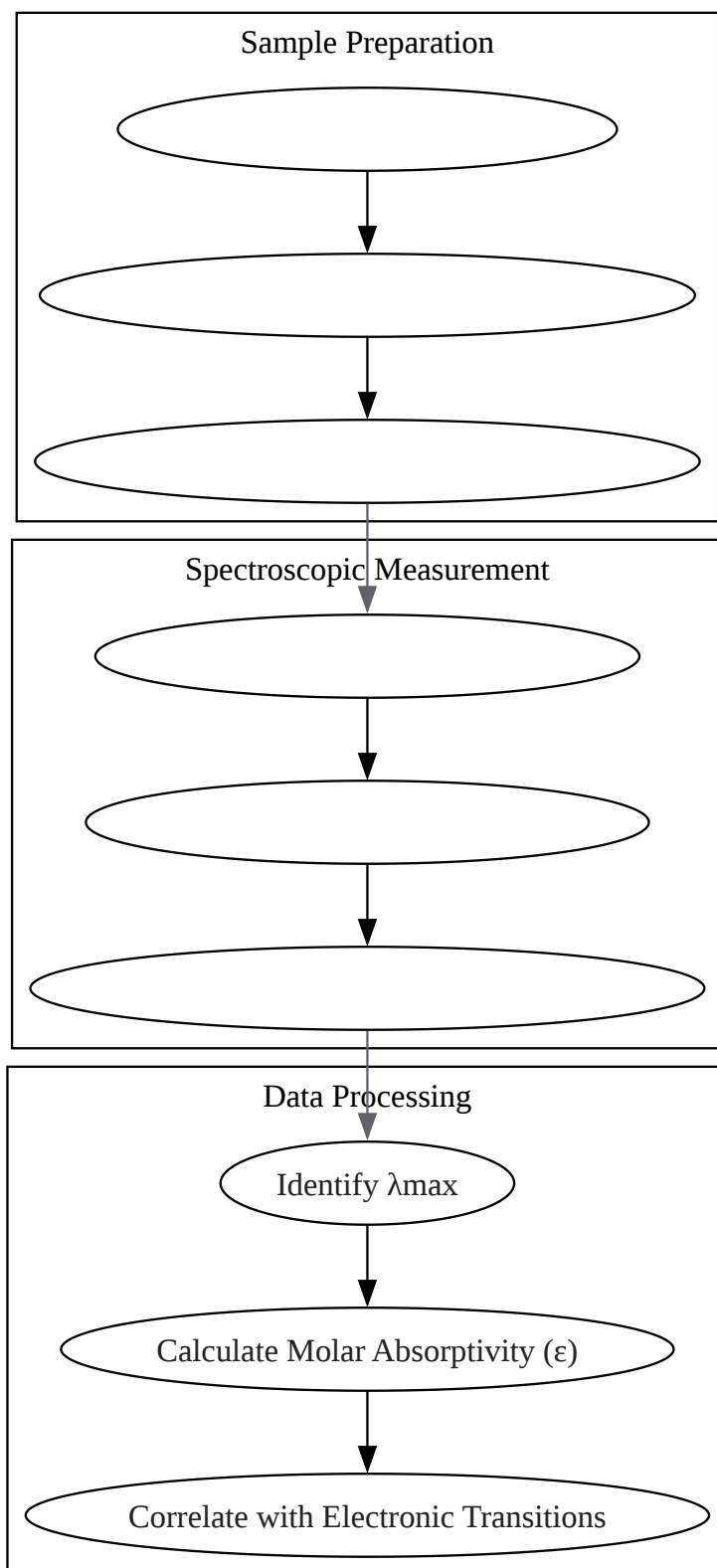
- **Sample Preparation:** Prepare a stock solution of **Direct Black 166** of a known concentration (e.g., 100 mg/L). From this, prepare a dilute solution (e.g., 5×10^{-5} M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.0 AU).^{[2][3]}
- **Instrumentation:** Use a double-beam UV-Vis spectrophotometer.^[2]
- **Measurement:**
 - Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
 - Rinse and fill the cuvette with the dye solution.
 - Scan the sample across a wavelength range of 250–700 nm to capture all relevant electronic transitions.^{[2][3]}

Data Presentation & Interpretation

The UV-Vis spectrum of an azo dye typically exhibits strong absorption bands in the visible region, corresponding to $\pi \rightarrow \pi^*$ transitions of the conjugated azo system, and in the UV region, from $\pi \rightarrow \pi^*$ transitions of the aromatic rings. The wavelength of maximum absorbance (λ_{max}) is a key characteristic.

Table 1: Representative UV-Vis Absorption Data for a Trisazo Dye

Spectral Region	Wavelength of Maximum Absorbance (λ_{max})	Molar Absorptivity (ϵ) ($\text{L mol}^{-1} \text{cm}^{-1}$)	Associated Transition
UV	~280 nm	~15,000	$\pi \rightarrow \pi^*$ (Aromatic Rings)
Visible	~550 - 600 nm	~40,000	$\pi \rightarrow \pi^*$ (Azo Conjugated System)



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Caption: Workflow for UV-Vis spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **Direct Black 166**, this technique can confirm the presence of key structural components like azo bonds, sulfonate groups, amine groups, and aromatic rings.

Experimental Protocol

The solid nature of **Direct Black 166** allows for several sample preparation methods.

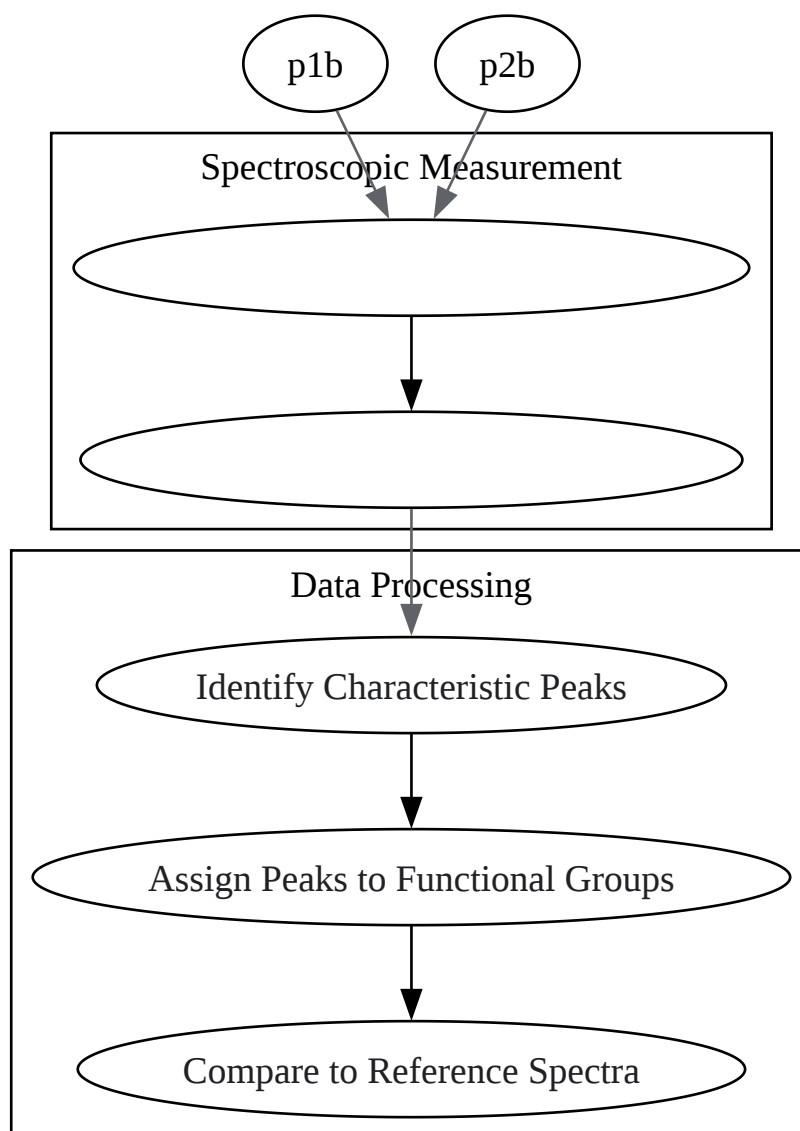
- KBr Pellet Method:
 - Grinding: Finely grind 1-2 mg of the dye sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[\[4\]](#)
 - Pelletizing: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.[\[4\]](#)
 - Analysis: Place the pellet in the FTIR sample holder and collect the spectrum, typically in the 4000–400 cm^{-1} range.[\[5\]](#)
- Attenuated Total Reflectance (ATR) Method:
 - Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.[\[4\]](#)
 - Sample Application: Place a small amount of the powdered dye directly onto the ATR crystal.[\[6\]](#)
 - Contact: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[\[4\]](#)
 - Analysis: Collect the spectrum directly. A background scan of the clean, empty crystal should be performed first.[\[7\]](#)

Data Presentation & Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule. Specific absorption bands correspond to the vibrational frequencies of different functional groups.

Table 2: Key FTIR Vibrational Frequencies for **Direct Black 166**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400 - 3300	N-H (Amine/Amide)	Stretching
3100 - 3000	Aromatic C-H	Stretching
~1620 - 1580	N=N (Azo)	Stretching
~1600, ~1475	Aromatic C=C	Ring Stretching
~1200, ~1040	S=O (Sulfonate, SO ₃ ⁻)	Asymmetric & Symmetric Stretching
880 - 800	Aromatic C-H	Out-of-plane Bending



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Caption: Workflow for FTIR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms. For a complex structure like **Direct Black 166**, NMR is crucial for unambiguous structural elucidation.

Experimental Protocol

- Solvent Selection: The dye must be dissolved in a deuterated solvent. Due to the polar sulfonate groups, Dimethyl sulfoxide- d_6 (DMSO- d_6) is often a suitable choice.[8]
- Sample Preparation: Dissolve 5-10 mg of the dye in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution, which is critical for complex aromatic compounds.[9]
- Measurement:
 - Acquire a standard ^1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - For complete assignment, advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary to correlate proton and carbon signals.[9]

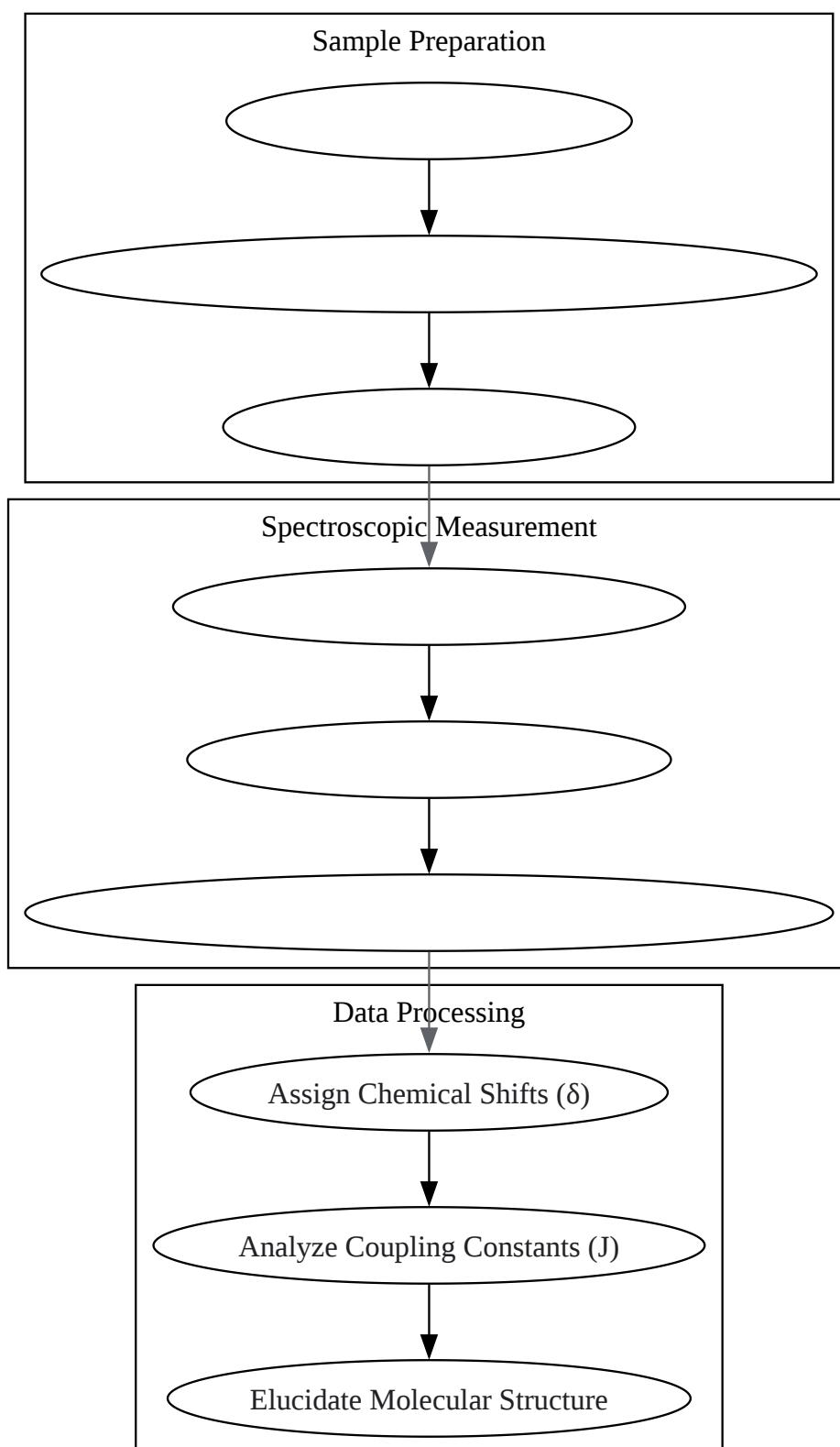
Data Presentation & Interpretation

^1H and ^{13}C NMR spectra of sulfonated aromatic dyes can be complex. Chemical shifts are influenced by the electron-withdrawing and donating nature of the various substituents on the aromatic rings.

- ^1H NMR: Protons on the aromatic rings will appear in the downfield region (typically 7.0-8.5 ppm).[9] The specific chemical shift and splitting pattern (multiplicity) of each proton signal depends on its neighboring protons and the electronic environment.
- ^{13}C NMR: Aromatic carbons resonate between 110-160 ppm.[10] Carbons bonded to nitrogen (C-N) or sulfonate groups (C-SO₃) will be shifted further downfield.[9]

Table 3: Representative NMR Chemical Shift Data for **Direct Black 166**

Nucleus	Chemical Shift (δ) Range (ppm)	Structural Assignment
^1H	7.0 - 8.5	Aromatic Protons (Ar-H)
^1H	~10.0	Amide Proton (-NH-C=O)
^{13}C	110 - 150	Aromatic Carbons (Ar-C)
^{13}C	150 - 160	Aromatic Carbons attached to N or O
^{13}C	~165	Amide Carbonyl Carbon (C=O)



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Caption: Workflow for NMR spectroscopic analysis.

Integrated Spectroscopic Analysis

No single technique provides a complete picture. The true analytical power comes from integrating the data from UV-Vis, FTIR, and NMR spectroscopy. This correlative approach allows for a comprehensive and confident characterization of the **Direct Black 166** molecule.

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Groups\n(N=N, SO3-, N-H)"]; NMR -> Structure [label="Determines Atomic Connectivity\n(C-H  
Framework)"]; } /dot
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Caption: Integrated approach for dye characterization.

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